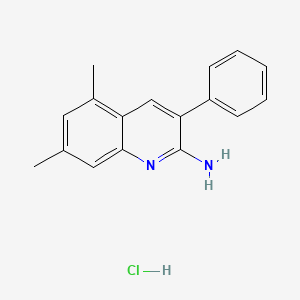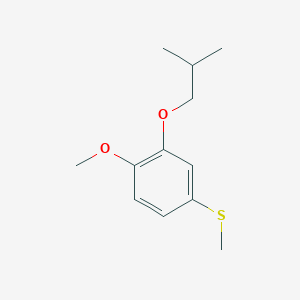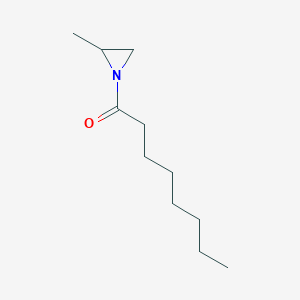
3-(Nonafluorobutoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Nonafluorobutoxy)propanoic acid is a fluorinated organic compound characterized by the presence of a nonafluorobutoxy group attached to a propanoic acid backbone. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFASs), which are known for their unique chemical properties, including high thermal stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nonafluorobutoxy)propanoic acid typically involves the reaction of nonafluorobutyl alcohol with a suitable propanoic acid derivative under controlled conditions. One common method involves the esterification of nonafluorobutyl alcohol with propanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of specialized reactors and purification techniques, such as distillation and crystallization, is common to achieve high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Nonafluorobutoxy)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid group to an alcohol.
Substitution: The fluorinated group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of fluorinated derivatives.
Applications De Recherche Scientifique
3-(Nonafluorobutoxy)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of PFAS toxicity and bioaccumulation.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and surfactants, where its thermal stability and resistance to degradation are advantageous.
Mécanisme D'action
The mechanism by which 3-(Nonafluorobutoxy)propanoic acid exerts its effects is primarily related to its interaction with biological membranes and proteins. The fluorinated group can disrupt membrane integrity and interfere with protein function, leading to various biological effects. The compound may also interact with specific molecular targets, such as enzymes and receptors, altering their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoate: Another fluorinated compound with similar properties and applications.
Perfluorooctanoic acid (PFOA): A well-known PFAS with extensive industrial use and environmental impact.
Uniqueness
3-(Nonafluorobutoxy)propanoic acid is unique due to its specific fluorinated structure, which imparts distinct chemical properties such as high thermal stability and resistance to degradation. These properties make it particularly useful in applications requiring robust and durable materials.
Propriétés
Numéro CAS |
919005-48-4 |
|---|---|
Formule moléculaire |
C4F9OCH2CH2COOH C7H5F9O3 |
Poids moléculaire |
308.10 g/mol |
Nom IUPAC |
3-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)propanoic acid |
InChI |
InChI=1S/C7H5F9O3/c8-4(9,6(12,13)14)5(10,11)7(15,16)19-2-1-3(17)18/h1-2H2,(H,17,18) |
Clé InChI |
PKHUZBFCHBFDSN-UHFFFAOYSA-N |
SMILES canonique |
C(COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[[7-[3-(dimethylamino)pyrrolidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12635808.png)

![Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12635822.png)
![4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine](/img/structure/B12635833.png)
![2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12635841.png)
![Tert-butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate](/img/structure/B12635847.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-](/img/structure/B12635852.png)


![{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid](/img/structure/B12635869.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)

